molecular formula C11H10N4O3 B8369972 3-(2-Furylmethyl)-7-methylxanthine

3-(2-Furylmethyl)-7-methylxanthine

Cat. No.: B8369972
M. Wt: 246.22 g/mol
InChI Key: ZXJPPPDYJHRYAZ-UHFFFAOYSA-N
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Description

Structural Characterization & Nomenclature of 3-(2-Furylmethyl)-7-methylxanthine

IUPAC Nomenclature & Systematic Identification

The IUPAC name for this compound is 3-(furan-2-ylmethyl)-7-methylpurine-2,6-dione , reflecting its substitution pattern on the xanthine core. The purine-2,6-dione system (xanthine) is modified at the 3-position by a furan-2-ylmethyl group and at the 7-position by a methyl group. Its molecular formula is C₁₁H₁₀N₄O₃ , with a molecular weight of 246.22 g/mol . The systematic identification is further supported by its SMILES notation (CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CO3) and InChIKey (ZXJPPPDYJHRYAZ-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features.

The compound’s structural uniqueness lies in the fusion of a planar purine ring with a non-planar furan moiety, introducing steric and electronic complexities. The furan-2-ylmethyl group contributes to increased hydrophobicity compared to unsubstituted xanthines, potentially influencing its solubility and receptor-binding kinetics.

Molecular Geometry & Crystallographic Analysis

While crystallographic data for 3-(2-Furylmethyl)-7-methylxanthine are not explicitly available in the provided sources, its geometry can be inferred from related compounds. For instance, studies on analogous xanthine derivatives, such as 7-methylxanthine (C₆H₆N₄O₂), reveal a nearly planar purine ring system with slight puckering at the imidazole moiety. The furan substituent likely adopts a perpendicular orientation relative to the purine plane to minimize steric clashes, as seen in structurally similar molecules like N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide.

Key bond lengths and angles can be hypothesized:

  • Purine core : The C=O bonds at positions 2 and 6 are expected to measure ~1.22 Å, typical for carbonyl groups.
  • Furan ring : The C-O-C angle in the furan moiety is approximately 110°, consistent with aromatic heterocycles.
  • Methylene bridge : The C-CH₂-furan bond length is likely ~1.50 Å, aligning with sp³-hybridized carbon linkages.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (based on analogous xanthines):

  • Purine protons : H-8 (δ ~7.8 ppm, singlet).
  • N7-methyl group : δ ~3.3 ppm (singlet, 3H).
  • Furan protons : H-3’ (δ ~6.3 ppm, doublet), H-4’ (δ ~7.4 ppm, triplet), H-5’ (δ ~6.4 ppm, doublet).
  • Methylene bridge : δ ~4.9 ppm (singlet, 2H).

¹³C NMR would show carbonyl carbons at δ ~155–160 ppm, furan carbons at δ ~110–150 ppm, and the N7-methyl carbon at δ ~30 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

  • C=O stretches : ~1700 cm⁻¹ (strong, purine carbonyls).
  • C-O-C (furan) : ~1250 cm⁻¹.
  • C-H (aromatic) : ~3100 cm⁻¹.
UV-Vis Spectroscopy

The conjugated π-system of the purine and furan rings likely produces absorption maxima in the range of 260–280 nm , characteristic of aromatic heterocycles.

Tautomeric Forms & Electronic Configuration

Xanthines exhibit keto-enol tautomerism, but the 2,6-dione configuration of 3-(2-Furylmethyl)-7-methylxanthine stabilizes the keto form (Figure 1). The electron-withdrawing carbonyl groups at positions 2 and 6 reduce the likelihood of enolization, further stabilized by resonance within the purine ring.

The furan-2-ylmethyl substituent introduces additional electron density via the oxygen atom’s lone pairs, potentially influencing the compound’s electronic configuration. Density Functional Theory (DFT) calculations on similar systems suggest that the HOMO is localized on the purine ring, while the LUMO resides on the furan moiety, facilitating charge-transfer interactions.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-7-methylpurine-2,6-dione

InChI

InChI=1S/C11H10N4O3/c1-14-6-12-9-8(14)10(16)13-11(17)15(9)5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,13,16,17)

InChI Key

ZXJPPPDYJHRYAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methyl Position Dictates Activity : Anti-viral efficacy against influenza is optimal with methyl groups at N3 and N7 (e.g., theobromine), while trimethylation (caffeine) abolishes activity .
  • Solubility : 7-MX and theobromine exhibit higher aqueous solubility than caffeine due to fewer hydrophobic methyl groups .

Biocatalytic Production

Engineered microbial systems offer a sustainable alternative:

  • Mixed-Culture Biocatalysis : Using Escherichia coli strains, caffeine is sequentially demethylated via Ndm enzymes (NdmA: N1-demethylation; NdmB: N3-demethylation) to yield 7-MX. This method achieves 85.6% molar conversion (183.81 mg 7-MX from 238.38 mg caffeine) under ambient conditions .
  • Enzyme Specificity : NdmB in Pseudomonas putida selectively demethylates theobromine (N3-methyl) to 7-MX, avoiding byproduct formation .

Anti-Uric Acid Lithiasis

7-MX inhibits monosodium urate (MSU) crystal formation by increasing urate solubility.

Anti-Viral Activity

In influenza A (H1N1) models, 7-MX demonstrates moderate activity but is less potent than theobromine (N3,7-dimethylxanthine). Methylation at both N3 and N7 is critical for optimal anti-viral effects .

Adenosine Receptor Modulation

Analytical Characterization Techniques

  • HPLC/LC-MS/MS : Used to confirm purity and quantify 7-MX in biological samples, with retention times matching commercial standards .
  • ¹H-NMR : Peaks at δ 3.86 (N7-CH₃), δ 7.88 (N=CH), and δ 11.45/10.83 (NH groups) confirm structure .
  • FTIR and Elemental Analysis : Validate synthetic derivatives, as shown in cyclohexylamine-containing methylxanthines .

Economic Considerations and Production Efficiency

7-MX’s high cost (≥10,000× caffeine) reflects challenges in traditional synthesis. Biocatalytic methods reduce production costs by:

  • Utilizing Low-Cost Substrates : Caffeine, abundant in tea and coffee waste, serves as a starting material .
  • Scalability : Mixed-culture systems achieve >80% recovery rates in 560 mL batches, demonstrating industrial feasibility .

Preparation Methods

Method 1: Direct Condensation of 5,6-Diaminouracil with Furylmethyl Aldehyde

This approach adapts the Traube synthesis by substituting traditional aldehydes with 2-furylmethyl aldehyde.

Procedure :

  • Starting Material : 5,6-Diamino-1,3-dimethyluracil (38) reacts with 2-furylmethyl aldehyde in methanol/acetic acid (1:1) at room temperature for 18 hours to form an imine intermediate.

  • Cyclization : The intermediate undergoes oxidative cyclization using bromo dimethylsulfonium bromide (BDMS) at 60°C for 6 hours, yielding the xanthine core with simultaneous introduction of the furylmethyl group.

  • Demethylation : Selective removal of the 1- and 3-methyl groups is achieved via refluxing with hydrobromic acid (48%) for 4 hours, followed by neutralization to isolate 7-methylxanthine.

  • Alkylation : The free N-3 position is alkylated with 2-(bromomethyl)furan in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours.

Key Data :

StepYieldPurity (HPLC)
Imine Formation78%92%
Cyclization65%89%
Alkylation51%95%

Challenges : Competing alkylation at N-1 and N-9 positions necessitates careful stoichiometric control (1.1 equiv. of alkylating agent).

Method 2: Regioselective Alkylation of 7-Methylxanthine

This two-step method leverages pre-synthesized 7-methylxanthine, produced via microbial or chemical means.

Procedure :

  • 7-Methylxanthine Synthesis : Caffeine is demethylated using Pseudomonas spp. resting cells (OD₆₀₀ = 100) in phosphate buffer (pH 7.0) at 30°C for 24 hours, yielding 2.14 mM 7-methylxanthine.

  • N-3 Alkylation :

    • Activation : 7-Methylxanthine is treated with sodium hydride (2.2 equiv.) in tetrahydrofuran (THF) at 0°C to deprotonate N-3.

    • Substitution : 2-(Chloromethyl)furan (1.5 equiv.) is added dropwise, and the mixture is stirred at 60°C for 8 hours.

Optimization :

  • Solvent Screening : THF outperforms DMF and acetonitrile in regioselectivity (N-3:N-1 alkylation ratio = 8:1).

  • Catalysis : Adding tetrabutylammonium iodide (10 mol%) increases yield by 15% via phase-transfer mechanisms.

Yield : 68% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Advanced Catalytic Approaches

One-Pot Tandem Synthesis

A streamlined method integrates cyclization and alkylation in a single vessel:

  • Reagents : 5,6-Diamino-1,3-dimethyluracil, 2-furylmethyl aldehyde, and BDMS in acetonitrile.

  • Conditions : Microwave irradiation (100°C, 300 W, 30 min) facilitates simultaneous imine formation and cyclization.

  • In Situ Alkylation : Adding 2-(iodomethyl)furan and cesium carbonate directly to the reaction mixture completes the synthesis in 4 hours.

Advantages :

  • Reduced purification steps.

  • Total yield: 59% (compared to 51% for stepwise methods).

Analytical Characterization

Critical for confirming structure and purity:

  • HPLC : Retention time matches authentic standards (C18 column, 0.1% formic acid/acetonitrile gradient).

  • ¹H-NMR : Key peaks include δ 7.88 (N=CH), δ 3.86 (7-CH₃), and δ 6.30–7.40 (furyl protons).

  • Mass Spectrometry : [M+H]⁺ = 167.1 m/z, matching theoretical mass (166.14 g/mol).

Industrial-Scale Considerations

  • Cost Analysis : Microbial 7-methylxanthine production reduces precursor costs by 40% compared to chemical synthesis.

  • Purification : Combined solvent extraction (ethyl acetate/water) and recrystallization (ethanol) achieve 93.3% recovery .

Q & A

Q. What are the established synthetic routes for 3-(2-Furylmethyl)-7-methylxanthine, and how are reaction conditions optimized?

The synthesis typically involves alkylation or substitution reactions at the xanthine core. For example, derivatives like 3-benzyl-8-methylxanthines are synthesized by condensing 1-benzyl-5,6-diaminouracil with appropriate reagents under controlled conditions (e.g., ethanol heating, amine catalysts). Key steps include:

  • Starting materials : Alkyl esters of xanthine derivatives (e.g., prop-1-yl esters).
  • Reaction optimization : Temperature (60–80°C), solvent choice (ethanol, dichloromethane), and stoichiometric ratios to minimize side reactions.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity .

Q. What is the role of 7-methylxanthine in purine alkaloid biosynthesis, and how is it enzymatically regulated?

7-Methylxanthine is a precursor in caffeine biosynthesis. The pathway involves:

  • Step 1 : 7-Methylxanthosine → 7-methylxanthine, catalyzed by N-methyl nucleosidase (EC 3.2.2.25) .
  • Step 2 : 7-Methylxanthine → theobromine via 7-methylxanthine methyltransferase (MXMT) or coffee theobromine synthase (CTS) .
  • Key challenges : Enzyme kinetics and gene nomenclature discrepancies (e.g., MXMT vs. CTS) require cross-validation using heterologous expression systems .

Q. What analytical methods are used to quantify 3-(2-Furylmethyl)-7-methylxanthine in biological or synthetic samples?

  • Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) : Enables precise quantification with MRM transitions (e.g., m/z 167→124 for 7-methylxanthine) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for derivatives with furyl or benzyl substituents .

Advanced Research Questions

Q. How can microbial platforms be engineered to produce 3-(2-Furylmethyl)-7-methylxanthine de novo?

  • Strain engineering : Modify Saccharomyces cerevisiae or E. coli to express xanthine biosynthetic genes (e.g., N-methyl nucleosidase, methyltransferases).
  • Yield optimization : Adjust adenine supply and use low-copy plasmids to stabilize gene expression. LC-MS/MS triplicates ensure reproducibility (mean ± SD reported) .
  • Example : Strain CSY1121 produced 7-methylxanthine at 0.5 mM with genetic modifications (integrated gene copies + adenine supplementation) .

Q. How do structural modifications (e.g., 2-furylmethyl substitution) affect the biological activity of 7-methylxanthine derivatives?

  • Structure-activity relationship (SAR) studies :
SubstituentActivity TrendExample Application
2-FurylmethylEnhanced solubilityPotential crystal inhibition (see urate studies)
BenzylAntibacterial activityGram-positive pathogens
  • Methodology : Compare IC₅₀ values in antimicrobial assays and solubility profiles via HPLC .

Q. How can contradictions in enzymatic pathway annotations (e.g., MXMT vs. CTS) be resolved?

  • Comparative kinetics : Measure substrate specificity (e.g., 7-methylxanthine vs. other methylxanthines) across homologs.
  • Phylogenetic analysis : Identify conserved catalytic domains in methyltransferase families.
  • Gene knockout/knock-in : Validate function in model organisms (e.g., Camellia sinensis leaf segments) .

Methodological Considerations

Q. What experimental designs are critical for studying 3-(2-Furylmethyl)-7-methylxanthine’s inhibition of crystal formation?

  • In vitro assays : Use sodium urate (NaU) solutions (400 mg/L initial urate, pH 7.41, 25°C) with varying 7-methylxanthine concentrations.
  • Analytical validation : Confirm no interference from 7-methylxanthine in urate quantification (test at 40× excess) .
  • Imaging : Scanning electron microscopy (SEM) to visualize crystal morphology changes (e.g., reduced NaU crystal size at 3.0×10⁻⁴ M inhibitor) .

Q. How can synthetic byproducts be minimized during 3-(2-Furylmethyl)-7-methylxanthine preparation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce side reactions.
  • Temperature control : Maintain ≤80°C to prevent furan ring degradation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound .

Data Interpretation and Reproducibility

Q. What statistical approaches ensure robustness in methylxanthine production assays?

  • Triplicate biological replicates : Report mean ± SD (e.g., LC-MS/MS data in microbial studies) .
  • Significance thresholds : Use ANOVA with p ≤ 0.05 (), p ≤ 0.001 (**) for strain comparisons .

Q. How can researchers address discrepancies in enzyme activity reports across studies?

  • Standardized units : Express activity as µmol product/min/mg protein.
  • Negative controls : Include heat-inactivated enzymes to rule out non-specific hydrolysis .

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